Benzenepropanoic acid, 2-bromo-3-iodo-
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Overview
Description
Benzenepropanoic acid, 2-bromo-3-iodo-, is an organic compound characterized by the presence of both bromine and iodine atoms attached to a benzene ring
Preparation Methods
The synthesis of benzenepropanoic acid, 2-bromo-3-iodo-, typically involves electrophilic aromatic substitution reactions. One common method is the bromination and iodination of benzenepropanoic acid derivatives under controlled conditions. The reaction conditions often include the use of bromine and iodine reagents in the presence of catalysts or specific solvents to facilitate the substitution reactions .
Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Benzenepropanoic acid, 2-bromo-3-iodo-, undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
Benzenepropanoic acid, 2-bromo-3-iodo-, has several applications in scientific research:
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of benzenepropanoic acid, 2-bromo-3-iodo-, involves its interaction with molecular targets through electrophilic aromatic substitution. The presence of bromine and iodine atoms makes the compound highly reactive, allowing it to form covalent bonds with nucleophilic sites on target molecules. This reactivity can be harnessed in various chemical and biological applications .
Comparison with Similar Compounds
Benzenepropanoic acid, 2-bromo-3-iodo-, can be compared with other halogenated benzene derivatives, such as:
- Benzenepropanoic acid, 2-bromo-3-chloro-
- Benzenepropanoic acid, 2-iodo-3-chloro-
- Benzenepropanoic acid, 3-bromo-2-iodo-
These compounds share similar chemical properties but differ in their reactivity and applications due to the presence of different halogen atoms.
Properties
Molecular Formula |
C9H8BrIO2 |
---|---|
Molecular Weight |
354.97 g/mol |
IUPAC Name |
3-(2-bromo-3-iodophenyl)propanoic acid |
InChI |
InChI=1S/C9H8BrIO2/c10-9-6(4-5-8(12)13)2-1-3-7(9)11/h1-3H,4-5H2,(H,12,13) |
InChI Key |
LRKMLJFUUUOQFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)I)Br)CCC(=O)O |
Origin of Product |
United States |
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